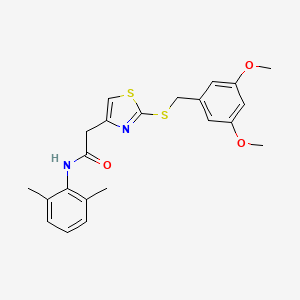

2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(2,6-dimethylphenyl)acetamide

描述

This compound features an N-(2,6-dimethylphenyl)acetamide core linked to a thiazol ring substituted with a 3,5-dimethoxybenzylthio group. The thiazol-thioether moiety distinguishes it from simpler acetamide derivatives, possibly enhancing lipophilicity and target binding .

属性

IUPAC Name |

2-[2-[(3,5-dimethoxyphenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-(2,6-dimethylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O3S2/c1-14-6-5-7-15(2)21(14)24-20(25)10-17-13-29-22(23-17)28-12-16-8-18(26-3)11-19(9-16)27-4/h5-9,11,13H,10,12H2,1-4H3,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXPRFNUFDGODOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)CC2=CSC(=N2)SCC3=CC(=CC(=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(2,6-dimethylphenyl)acetamide typically involves multiple steps:

Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.

Introduction of the Benzylthio Group: The thiazole intermediate is then reacted with 3,5-dimethoxybenzyl chloride in the presence of a base such as potassium carbonate.

Acetamide Formation: The final step involves the acylation of the thiazole derivative with 2,6-dimethylaniline and acetic anhydride under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

化学反应分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the benzylthio group.

Reduction: Reduction reactions can target the acetamide moiety, potentially converting it to an amine.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.

Major Products

Oxidation: Products may include sulfoxides or sulfones.

Reduction: Products may include primary or secondary amines.

Substitution: Products depend on the substituent introduced, such as nitro or halogen groups.

科学研究应用

Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.

Material Science: Its unique structure may lend itself to applications in the development of new materials with specific properties, such as conductivity or fluorescence.

作用机制

The mechanism by which 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(2,6-dimethylphenyl)acetamide exerts its effects depends on its specific application:

Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.

Receptor Modulation: It may act as an agonist or antagonist at specific receptors, altering cellular signaling pathways.

相似化合物的比较

Structural and Functional Comparison with Similar Compounds

Core Structural Similarities and Variations

The N-(2,6-dimethylphenyl)acetamide moiety is a common scaffold among pesticidal compounds (Table 1). Key differences arise in substituents:

*CAS RN 10211-55 is ambiguously associated with the target compound in .

Key Observations:

- Thiazol vs. Amino/Chloro Groups: The target’s thiazol-thioether group contrasts with the diethylamino group in the reagent compound and the chloro substituents in herbicidal analogs . Thiazol rings may enhance aromatic interactions with biological targets, while thioethers improve metabolic stability compared to ethers.

- Dimethoxybenzyl vs. Thienyl/Methoxymethyl : The 3,5-dimethoxybenzyl group in the target compound could increase electron-donating capacity and solubility relative to thenylchlor’s thienyl group or alachlor’s methoxymethyl .

Pharmacological and Pesticidal Implications

- Herbicidal Activity: Acetamides like alachlor and pretilachlor inhibit acetolactate synthase (ALS), a critical enzyme in plant branched-chain amino acid synthesis . The target compound’s thiazol-thioether group may modify binding affinity or resistance profiles compared to chloro-substituted analogs.

- Physicochemical Properties: The diethylamino analog’s lower molecular weight (234.33 vs. ~300–350 for thiazol-containing compounds) suggests differences in solubility and bioavailability .

生物活性

2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(2,6-dimethylphenyl)acetamide is a complex organic compound notable for its structural features, including a thiazole ring and various functional groups. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure and Synthesis

The compound's structure can be broken down into several key components:

- Thiazole Ring : Known for its significant biological activities.

- Benzyl Thioether : Contributes to the compound's reactivity.

- Acetamide Group : Plays a role in the compound's interaction with biological targets.

Synthesis Overview

The synthesis typically involves multiple steps:

- Formation of the Thiazole Ring : Achieved through cyclization of appropriate precursors under acidic or basic conditions.

- Introduction of the Benzyl Thioether : Involves nucleophilic substitution of a benzyl halide with a thiol group.

- Acetamide Formation : Final step includes acylation of an amine with acetic anhydride or acetyl chloride.

Antimicrobial Properties

Research indicates that compounds containing thiazole rings often exhibit notable antimicrobial activity. The thiazole moiety in this compound may interact with bacterial enzymes or membranes, thereby inhibiting growth.

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory potential. Studies suggest it may inhibit key inflammatory pathways, potentially through modulation of cytokine production or inhibition of pro-inflammatory enzymes.

Anticancer Activity

The anticancer properties of this compound are particularly noteworthy. Preliminary studies have shown that it can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism is believed to involve the disruption of critical signaling pathways associated with cell growth and survival.

Case Studies and Research Findings

Recent studies have explored the biological activities of related compounds and their structure-activity relationships (SAR). For instance:

- Inhibition of Acetylcholinesterase (AChE) : A related study found that substituted acetamides could inhibit AChE, which is relevant in Alzheimer's disease treatment .

- IC50 Values : Some derivatives showed IC50 values below 50 µM, indicating significant inhibition potential.

- Kinetic Studies : Kinetic analyses revealed that certain derivatives act as mixed inhibitors of butyrylcholinesterase (BChE), showcasing their potential therapeutic applications in neurodegenerative diseases .

The biological activity of this compound likely involves:

- Binding Interactions : The thiazole ring and benzyl thioether moiety may engage in specific binding interactions at the active sites of target enzymes or receptors.

- Hydrogen Bonding : The acetamide group can participate in hydrogen bonding, enhancing binding affinity and specificity .

Applications in Medicinal Chemistry

This compound serves as a promising scaffold for developing new drugs targeting specific enzymes or receptors involved in various diseases. Its unique structural features allow for modifications that could enhance its pharmacological profile.

常见问题

Q. How can researchers optimize the synthesis of 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(2,6-dimethylphenyl)acetamide to improve yield and purity?

- Methodological Answer : The synthesis involves multi-step reactions, including thioether formation and acetamide coupling. Key optimizations include:

- Base-Catalyzed Thioether Formation : Use NaOH or K₂CO₃ to enhance nucleophilicity of the thiol group during the coupling of 3,5-dimethoxybenzyl mercaptan to the thiazole ring .

- Solvent Selection : Polar aprotic solvents (e.g., DMSO or DMF) improve solubility and reaction efficiency .

- Temperature Control : Maintain 60–80°C for thioether formation to minimize side reactions .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in methanol/acetone mixtures enhances purity .

Q. What analytical techniques are critical for confirming the structural identity and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) verify regiochemistry of the thiazole ring and substituent positions. 2D NMR (e.g., COSY, HSQC) resolves stereochemical ambiguities .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., calculated m/z for C₂₄H₂₅N₂O₃S₂: 477.12) .

- Infrared Spectroscopy (IR) : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-S bond) validate functional groups .

Q. How can researchers confirm the three-dimensional conformation of this compound?

- Methodological Answer :

- X-Ray Crystallography : Single-crystal diffraction (using crystals grown from methanol/acetone) resolves bond angles, torsion angles, and packing interactions. For example, the dihedral angle between the thiazole and 3,5-dimethoxybenzyl groups can be determined .

- NOESY NMR : Detects spatial proximity of protons (e.g., between the thiazole ring and aromatic substituents) to infer conformation in solution .

Advanced Research Questions

Q. What mechanistic strategies are recommended to study the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to model binding poses with targets (e.g., kinases or GPCRs), leveraging the thiazole ring’s π-π stacking and hydrogen-bonding capabilities .

- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) by immobilizing the target protein and measuring real-time interaction kinetics .

- Fluorescence Quenching Assays : Monitor changes in tryptophan fluorescence of target proteins upon compound binding to infer conformational changes .

Q. How should researchers address contradictions in reported biological activity data (e.g., varying IC₅₀ values across studies)?

- Methodological Answer :

- Standardized Assay Conditions : Control variables such as cell line passage number, serum concentration, and incubation time. For example, discrepancies in anticancer activity may arise from differences in MTT assay protocols .

- Metabolic Stability Tests : Evaluate compound stability in liver microsomes to rule out degradation as a cause of variability .

- Orthogonal Assays : Validate results using complementary methods (e.g., apoptosis assays via flow cytometry alongside cytotoxicity measurements) .

Q. What experimental approaches are suitable for investigating the compound’s stability under physiological conditions?

- Methodological Answer :

- pH Stability Studies : Incubate the compound in buffers (pH 1–10) at 37°C and monitor degradation via HPLC at 24-hour intervals .

- Thermal Stability Analysis : Use differential scanning calorimetry (DSC) to determine melting points and decomposition temperatures .

- Light Sensitivity Tests : Expose to UV-Vis light (300–800 nm) and assess photodegradation products with LC-MS .

Q. How can researchers design structure-activity relationship (SAR) studies for derivatives of this compound?

- Methodological Answer :

- Scaffold Modification : Synthesize analogs with substitutions on the 3,5-dimethoxybenzyl group (e.g., replacing methoxy with halogens or methyl groups) to assess electronic effects .

- Bioisosteric Replacement : Substitute the thiazole ring with oxazole or pyridine and compare activity profiles .

- Pharmacophore Mapping : Identify critical functional groups (e.g., acetamide carbonyl, thioether sulfur) using comparative activity data from analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。